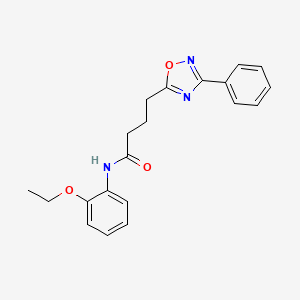
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, also known as PTZTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PTZTP is a synthetic compound that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for further research.
作用機序
The exact mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide is not yet fully understood, but it is believed to act on the GABAergic system in the brain. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibiting neuronal activity in the brain. This leads to a reduction in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and neuroprotective properties. In animal studies, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been shown to reduce the frequency and severity of seizures, as well as improve cognitive function in models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide is its potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use in lab experiments. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide is a synthetic compound that can be difficult and expensive to synthesize, which may limit its availability for research studies. Additionally, the exact mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide is not yet fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide. One area of interest is the development of new therapeutic applications for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide and to identify any potential side effects or limitations to its use. Finally, there is also potential for the development of new synthetic analogs of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide that may exhibit even greater therapeutic potential.
合成法
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with propionyl chloride to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide.
科学的研究の応用
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Research has shown that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide exhibits anticonvulsant and neuroprotective properties, making it a promising candidate for the development of new treatments for these conditions.
特性
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-11(16-14-15-8-9-21-14)6-7-12-17-13(18-20-12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMTNVDJMLDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)